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Compound of Interest

Compound Name: 2-Chloro-2,4,4-trimethylpentane

Cat. No.: B3042402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Chloro-2,4,4-trimethylpentane (CAS RN: 6111-88-2; Molecular Formula: C₈H₁₇Cl). Due

to the absence of publicly available experimental spectra, this document presents predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Detailed, generalized experimental protocols for obtaining these spectra are provided to guide

researchers in their laboratory work. Visualizations of a general spectroscopic workflow and the

predicted mass spectral fragmentation pathway are included to facilitate understanding.

Introduction
2-Chloro-2,4,4-trimethylpentane is a tertiary alkyl halide. Understanding its structural and

chemical properties is crucial for its application in various research and development settings.

Spectroscopic analysis is the cornerstone of molecular characterization, providing detailed

insights into the molecular structure, functional groups, and fragmentation patterns. This guide

summarizes the predicted spectroscopic data for this compound and outlines the

methodologies for its experimental determination.
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The following tables present the predicted spectroscopic data for 2-Chloro-2,4,4-
trimethylpentane. It is imperative to note that this data is generated from computational

models and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for 2-Chloro-2,4,4-trimethylpentane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.70 Singlet 2H -CH₂-

~1.65 Singlet 6H 2 x -CH₃ (C2)

~1.05 Singlet 9H -C(CH₃)₃ (C4)

Table 2: Predicted ¹³C NMR Data for 2-Chloro-2,4,4-trimethylpentane

Chemical Shift (δ) ppm Assignment

~75 C-Cl (C2)

~55 -CH₂- (C3)

~38 Quaternary C (C4)

~32 -C(CH₃)₃ (C4)

~31 2 x -CH₃ (C2)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 2-Chloro-2,4,4-trimethylpentane
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretch (alkane)

1470-1450 Medium C-H bend (alkane)

1390-1365 Medium C-H bend (gem-dimethyl)

~1250 Medium C-C skeletal vibrations

800-600 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron ionization (EI) is a common technique that causes fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Chloro-2,4,4-trimethylpentane

m/z Proposed Fragment Ion

148 [C₈H₁₇Cl]⁺ (Molecular Ion, ³⁵Cl isotope)

150 [C₈H₁₇Cl]⁺ (Molecular Ion, ³⁷Cl isotope)

113 [C₈H₁₇]⁺ (Loss of Cl)

91 [C₇H₁₁]⁺ (Further fragmentation)

57 [C₄H₉]⁺ (tert-Butyl cation - often the base peak)

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid alkyl halide

like 2-Chloro-2,4,4-trimethylpentane.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-2,4,4-trimethylpentane
in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small
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amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay may be necessary

compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the

¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard.

FT-IR Spectroscopy
Sample Preparation: For a neat liquid sample, place a drop of 2-Chloro-2,4,4-
trimethylpentane between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

Background Spectrum: Record a background spectrum of the clean, empty salt plates.

Sample Spectrum: Place the salt plates with the sample film in the spectrometer's sample

holder and record the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion

probe.
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are

separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion versus its m/z value.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart of the general workflow for spectroscopic analysis.

Predicted Mass Spectral Fragmentation of 2-Chloro-
2,4,4-trimethylpentane
The following diagram illustrates the predicted primary fragmentation pathways of 2-Chloro-
2,4,4-trimethylpentane under electron ionization.
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Predicted Mass Spectral Fragmentation of 2-Chloro-2,4,4-trimethylpentane
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Caption: Predicted fragmentation of 2-Chloro-2,4,4-trimethylpentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3042402?utm_src=pdf-body-img
https://www.benchchem.com/product/b3042402?utm_src=pdf-body
https://www.benchchem.com/product/b3042402?utm_src=pdf-custom-synthesis
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.benchchem.com/product/b3042402#spectroscopic-data-for-2-chloro-2-4-4-trimethylpentane-nmr-ir-mass-spec
https://www.benchchem.com/product/b3042402#spectroscopic-data-for-2-chloro-2-4-4-trimethylpentane-nmr-ir-mass-spec
https://www.benchchem.com/product/b3042402#spectroscopic-data-for-2-chloro-2-4-4-trimethylpentane-nmr-ir-mass-spec
https://www.benchchem.com/product/b3042402#spectroscopic-data-for-2-chloro-2-4-4-trimethylpentane-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3042402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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